molecular formula C18H17N3O4S2 B2370825 N-(3-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922054-91-9

N-(3-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2370825
CAS No.: 922054-91-9
M. Wt: 403.47
InChI Key: NWXLYMIQDZQVDD-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Sulfonamide Formation: The phenylsulfonamido group is introduced by reacting the thiazole derivative with a sulfonyl chloride in the presence of a base.

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a phenol or a quinone derivative, while reduction of the sulfonamide group may yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide: can be compared with other thiazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Biological Activity

N-(3-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound involves several key steps:

  • Formation of the Thiazole Ring: This is achieved through a cyclization reaction involving thiourea derivatives and haloketones.
  • Sulfonamide Formation: The phenylsulfonamido group is introduced by reacting the thiazole derivative with sulfonyl chlorides in the presence of a base.
  • Acetamide Formation: The final step involves acylating the thiazole derivative with an acyl chloride or anhydride to yield the acetamide structure.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. Thiazole derivatives, like this compound, can modulate the activity of various biological pathways through:

  • Enzyme Inhibition: It may inhibit enzymes involved in critical biochemical pathways, potentially leading to therapeutic effects.
  • Receptor Modulation: The compound may bind to specific receptors, influencing cellular responses and signaling pathways.

3.1 Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit antimicrobial properties. For instance, thiazole derivatives have been evaluated for their effectiveness against various pathogens, indicating potential applications in treating infectious diseases .

3.2 Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated significant inhibitory effects on cancer cell proliferation, particularly in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for certain analogs have been reported as low as 5.85 µM, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .

3.3 Enzyme Inhibition

The compound has been noted for its potential as an inhibitor of cholinesterases, which are crucial in neurodegenerative diseases like Alzheimer's. Studies have shown that related compounds exhibit competitive inhibition with IC50 values comparable to established inhibitors such as donepezil .

4. Case Studies

Case Study 1: Anticancer Evaluation
A study evaluated the antiproliferative effects of various thiazole derivatives on multiple cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant growth inhibition, with IC50 values ranging from 21.3 µM to 28.3 µM against A549 cells .

Case Study 2: Antimicrobial Screening
In another investigation, a series of thiazole-based compounds were screened for antimicrobial activity against bacterial strains. The results revealed that certain derivatives demonstrated substantial antibacterial effects, suggesting potential therapeutic applications in infectious diseases .

5. Conclusion

This compound represents a promising candidate for further research in medicinal chemistry due to its diverse biological activities. Its mechanism of action through enzyme inhibition and receptor modulation positions it as a valuable compound for developing therapeutics against various diseases, including cancer and infections.

Tables

Activity Type IC50 Values Reference
Anticancer (MCF-7)5.85 µM
Anticancer (A549)21.3 - 28.3 µM
Cholinesterase InhibitionComparable to donepezil

Properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-25-15-7-5-6-13(10-15)19-17(22)11-14-12-26-18(20-14)21-27(23,24)16-8-3-2-4-9-16/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXLYMIQDZQVDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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